molecular formula C22H32N2O6S2 B4614465 N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-methyl-1-propanesulfonamide)

N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-methyl-1-propanesulfonamide)

Cat. No. B4614465
M. Wt: 484.6 g/mol
InChI Key: CEGYUZYUSVAPFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex sulfonamide compounds often involves multiple steps, including reactions like Michael addition or conjugate addition, as seen in the synthesis of bicyclo[3.3.0]octenes through a series of sequential conjugate additions followed by benzenesulfinate ion ejection (Padwa et al., 1996). Similar strategies may be employed in the synthesis of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-methyl-1-propanesulfonamide), adjusting for the specific reactants and desired sulfonamide linkages.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the stereochemistry of the synthesized compounds. For instance, detailed molecular structure analysis of bis(phosphoryl) and bis(phosphonio) derivatives has been conducted, highlighting the significance of sterically hindered positions and bond angles around key atoms (Sasaki et al., 1999).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, influenced by the nature of the sulfonamide group and the other functional groups present in the molecule. The reactivity can be tailored for specific applications, such as biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems (Zmijewski et al., 2006).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various domains. For instance, the synthesis and characterization of tetramethyl 1,1'-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate) demonstrate the importance of these properties in the development of new materials (Fall et al., 2021).

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis plays a critical role in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, highlighting the importance of microbial systems in drug metabolism research. For instance, a study demonstrated using Actinoplanes missouriensis to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator, which underscores the microbial-based surrogate biocatalytic system's utility in drug metabolism studies (Zmijewski et al., 2006).

Environmental Bioremediation

The potential role of enzymes in the bioremediation of environmental pollutants like Bisphenol A (BPA) has been explored, showcasing the ability of laccase from Fusarium incarnatum UC-14 to degrade BPA using a reverse micelles system. This study demonstrates the enzymatic breakdown of hydrophobic phenols, indicating a novel approach to addressing environmental contamination (Chhaya & Gupte, 2013).

Polymer Synthesis for Fuel-Cell Applications

Research into sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups has shown promising results for fuel-cell applications. These studies involve synthesizing block copolymers with high molecular weight and examining their proton conductivity, which is crucial for developing efficient fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).

Advanced Material Properties

The development of novel aromatic poly(ether ketone)s containing pendant methyl groups and sulfone linkages has been reported, illustrating the preparation of polymers with unique thermal and mechanical properties suitable for high-performance applications. These materials exhibit excellent solubility, thermal stability, and mechanical strength, indicating their potential for various industrial applications (Sheng et al., 2008).

Chemical Synthesis and Molecular Structure

The synthesis and molecular structure of organo-persulfuranes showcase the chemical versatility of sulfur-containing compounds. These studies provide insights into the reactivity and potential applications of sulfur-based molecules in organic synthesis and material science (Sato et al., 2006).

properties

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-(2-methylpropylsulfonylamino)phenyl]phenyl]-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O6S2/c1-15(2)13-31(25,26)23-19-9-7-17(11-21(19)29-5)18-8-10-20(22(12-18)30-6)24-32(27,28)14-16(3)4/h7-12,15-16,23-24H,13-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGYUZYUSVAPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NS(=O)(=O)CC(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-methyl-1-propanesulfonamide)
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N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-methyl-1-propanesulfonamide)
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N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-methyl-1-propanesulfonamide)
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